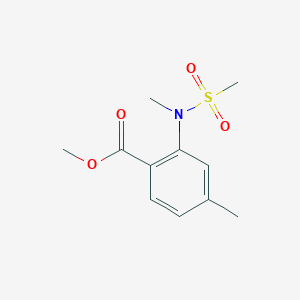
methyl 4-methyl-2-(N-methyl-N-methylsulphonylamino)benzoate
Cat. No. B8318544
M. Wt: 257.31 g/mol
InChI Key: MVAMBPZRCGXZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06323155B1
Procedure details


Methyl iodide (22.0 ml) was added to a stirred suspension of 4-methyl-2-(N-methylsulphonylamino)benzoic acid (8.0 g) and anhydrous potassium carbonate (24.2 g) in acetone and the mixture was stirred and heated at reflux overnight. The mixture was cooled and filtered and the filtrate was evaporated to dryness. The residue was dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution, water, dried (magnesium sulphate) and filtered. The filtrate was evaporated to dryness to give methyl 4-methyl-2-(N-methyl-N-methylsulphonylamino)benzoate (8.36 g) as a cream solid, m.p. 100-103° C.

Name
4-methyl-2-(N-methylsulphonylamino)benzoic acid
Quantity
8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1]I.[CH3:3][C:4]1[CH:12]=[CH:11]C(C(O)=O)=[C:6]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:5]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].C[C:25]([CH3:27])=[O:26]>>[CH3:3][C:4]1[CH:12]=[CH:11][C:27]([C:25]([O:21][CH3:18])=[O:26])=[C:6]([N:13]([CH3:1])[S:14]([CH3:17])(=[O:15])=[O:16])[CH:5]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
4-methyl-2-(N-methylsulphonylamino)benzoic acid
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=C(C(=O)O)C=C1)NS(=O)(=O)C
|
|
Name
|
|
|
Quantity
|
24.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous sodium bicarbonate solution, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulphate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C(=O)OC)C=C1)N(S(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.36 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
